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Introduction
Abhydrolase domain-containing protein 11 (ABHD11) is a serine hydrolase located in the

mitochondria that plays a critical role in metabolic regulation. It functions to maintain the

lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key enzyme in the Krebs

cycle. By preserving the functional integrity of OGDHc, ABHD11 ensures the efficient

metabolism of 2-oxoglutarate (α-ketoglutarate). ML226 is a potent, selective, and covalent

small molecule inhibitor of ABHD11, making it an invaluable chemical probe for elucidating the

biological functions of this enzyme and its role in cellular metabolism and disease. This

document provides detailed application notes and experimental protocols for the use of ML226.

Chemical Probe Properties: ML226
ML226 is a triazole urea-based irreversible inhibitor that covalently modifies the active site

serine (Ser141) of ABHD11.[1] Its high potency and selectivity make it a superior tool for

studying ABHD11 function in both biochemical and cellular contexts.
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Parameter Value Assay Type Source

IC50 (in vitro) 15 nM

Competitive Activity-

Based Protein

Profiling (ABPP)

[1]

IC50 (in situ) 0.68 nM Not Specified

Inhibition at 30 nM 75%

Gel-based competitive

ABPP with

recombinant human

ABHD11

[2][3]

Inhibition at 150 nM 100%

Gel-based competitive

ABPP with

recombinant human

ABHD11

[2][3]

Selectivity

≥100-fold over >20

other serine

hydrolases

Not Specified [1]

Residual Activity

50% inhibition of N-

acylaminoacyl-peptide

hydrolase (APEH) at

1.5 µM

Not Specified [1]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of ABHD11 and the experimental workflows

for utilizing ML226.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7426941/
https://www.ncbi.nlm.nih.gov/books/NBK133434/figure/ml226.f10/
https://www.biorxiv.org/content/10.1101/2024.09.11.612392v1.full.pdf
https://www.ncbi.nlm.nih.gov/books/NBK133434/figure/ml226.f10/
https://www.biorxiv.org/content/10.1101/2024.09.11.612392v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7426941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7426941/
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ABHD11 Signaling Pathway

Mitochondrion

2-Oxoglutarate
Dehydrogenase Complex (OGDHc)

Inactive OGDHc
(with lipoyl adducts)

Inactivation
(Lipoyl Adduct Formation)

Succinyl-CoA

Conversion

ABHD11

Maintains Functional Lipoylation
(Removes Adducts)

2-Oxoglutarate

Substrate

TCA Cycle

Enters

ML226

Inhibition

Click to download full resolution via product page

Caption: Mechanism of ABHD11 in maintaining OGDHc function and its inhibition by ML226.
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Competitive ABPP Workflow
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Caption: Workflow for assessing ML226 potency using competitive Activity-Based Protein

Profiling.
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Cellular Assay Workflow
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Caption: General workflow for studying the cellular effects of ML226 on ABHD11 function.

Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling
(ABPP) for ML226 Potency
This protocol is adapted from the methods described for characterizing serine hydrolase

inhibitors.

Materials:
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Cell or tissue lysate containing active ABHD11

ML226

Activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)

DMSO (vehicle)

SDS-PAGE gels and running buffer

Fluorescence gel scanner

Procedure:

Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-buffered

saline). Determine the protein concentration using a standard method (e.g., BCA assay).

Inhibitor Incubation: In microcentrifuge tubes, pre-incubate a fixed amount of proteome (e.g.,

50 µg) with varying concentrations of ML226 (e.g., 1 nM to 10 µM) or DMSO vehicle control.

The final volume should be kept constant. Incubate for 30 minutes at room temperature.

Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction to a final

concentration of 1 µM. Incubate for another 30 minutes at room temperature.

SDS-PAGE: Quench the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5

minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is

achieved.

Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a

fluorescence scanner with appropriate excitation and emission wavelengths for the chosen

probe (e.g., Rhodamine).

Data Analysis: The intensity of the fluorescent band corresponding to ABHD11 will decrease

with increasing concentrations of ML226. Quantify the band intensities and calculate the

percentage of inhibition relative to the DMSO control. Determine the IC50 value by fitting the

data to a dose-response curve.
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Protocol 2: Immunoblotting for OGDHc-E2 Lipoylation in
Cells Treated with ML226
This protocol is based on methodologies used to assess the functional consequences of

ABHD11 inhibition in cellular models.

Materials:

Cultured cells (e.g., HeLa, T-cells)

ML226

Cell culture medium and supplements

DMSO (vehicle)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Primary antibodies: anti-lipoic acid, anti-OGDHc-E2 (DLST), and a loading control (e.g., anti-

actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Procedure:

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere

overnight. Treat the cells with the desired concentration of ML226 or DMSO vehicle for a

specified time (e.g., 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells

and collect the lysate.

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each sample.
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Western Blotting:

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding

loading buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature.

Incubate the membrane with the primary antibody against lipoic acid overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with antibodies against total OGDHc-E2 and a loading control.

Data Analysis: Quantify the band intensities for lipoylated OGDHc-E2 and total OGDHc-E2. A

decrease in the ratio of lipoylated to total OGDHc-E2 in ML226-treated cells indicates

inhibition of ABHD11 function.

Protocol 3: Measurement of Oxygen Consumption Rate
(OCR)
This protocol allows for the assessment of mitochondrial respiration in response to ABHD11

inhibition by ML226.

Materials:

Cultured cells

ML226

Seahorse XF Cell Culture Microplates
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Seahorse XF Calibrant

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Seahorse XF Analyzer

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined

optimal density and allow them to adhere.

ML226 Treatment: Treat the cells with ML226 or DMSO vehicle for the desired duration (e.g.,

24 hours) prior to the assay.

Assay Preparation:

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2

incubator at 37°C.

On the day of the assay, replace the cell culture medium with pre-warmed assay medium.

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour before the assay.

Seahorse XF Analyzer Assay:

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated

sensor cartridge.

Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The

instrument will measure the oxygen consumption rate (OCR) in real-time before and after

the sequential injection of the stress test compounds.

Data Analysis: The Seahorse software will calculate various parameters of mitochondrial

respiration, including basal respiration, ATP-linked respiration, maximal respiration, and

spare respiratory capacity. A reduction in basal OCR in ML226-treated cells is indicative of

impaired mitochondrial function due to ABHD11 inhibition.[3]
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Conclusion
ML226 is a well-characterized and highly effective chemical probe for the study of ABHD11. Its

potency and selectivity allow for precise interrogation of ABHD11's role in mitochondrial

metabolism and its impact on cellular physiology. The protocols provided herein offer a starting

point for researchers to utilize ML226 in their investigations into the function of this important

enzyme.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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